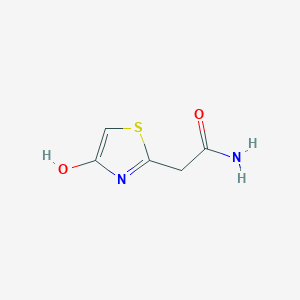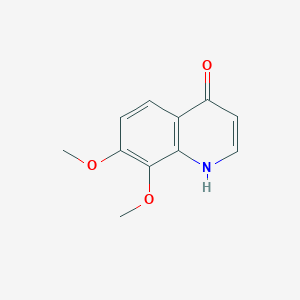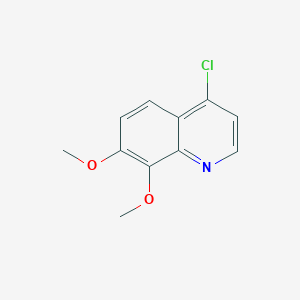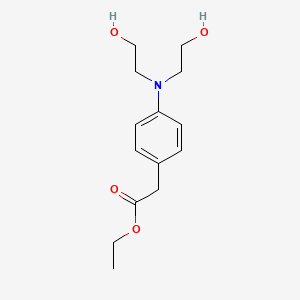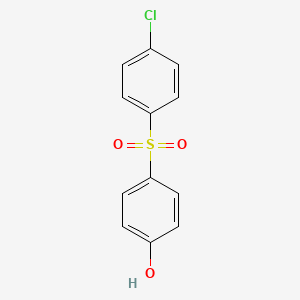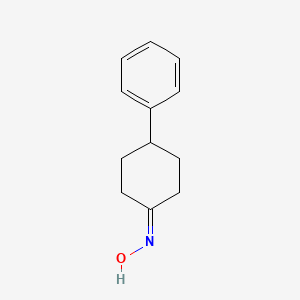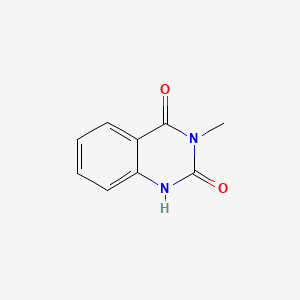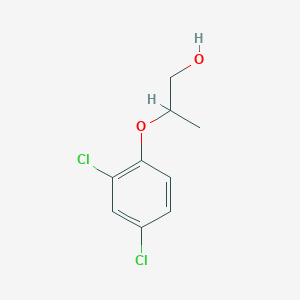
2-(2,4-Dichlorophenoxy)propan-1-ol
Vue d'ensemble
Description
“2-(2,4-Dichlorophenoxy)propan-1-ol” is a chemical compound with the molecular formula C9H10Cl2O2 . It is related to Fluconazole, which is a synthetic antifungal drug .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichlorophenoxy)propan-1-ol” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The InChI code for this compound isInChI=1S/C9H10Cl2O2/c10-7-2-3-9 (8 (11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2 . Physical And Chemical Properties Analysis
The molecular weight of “2-(2,4-Dichlorophenoxy)propan-1-ol” is 221.08 g/mol . It has a XLogP3 value of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including 2-(2,4-Dichlorophenoxy)propan-1-ol, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
Methods of Application or Experimental Procedures
A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid were synthesized. The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
Results or Outcomes
The structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Adsorption of Herbicides
Specific Scientific Field
Summary of the Application
The compound is used in the adsorption of the herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution .
Methods of Application or Experimental Procedures
An in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode was carried out. These hydroxides were then used for the adsorption of 2,4-DP from aqueous solution .
Results or Outcomes
The maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm−2 and pH of 7.0 .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNUAGYLOVVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325762 | |
| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propan-1-ol | |
CAS RN |
98919-13-2 | |
| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

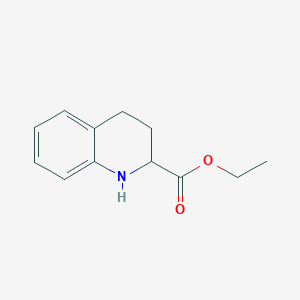
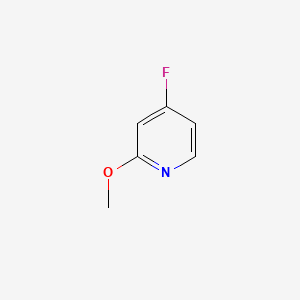
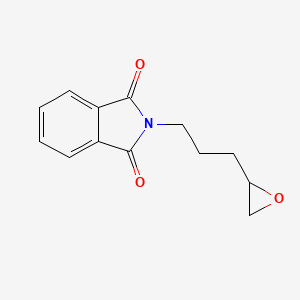
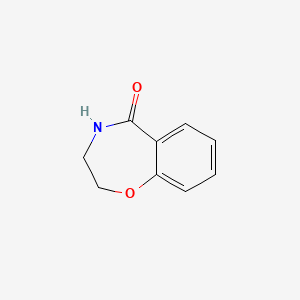
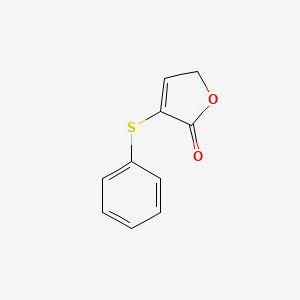
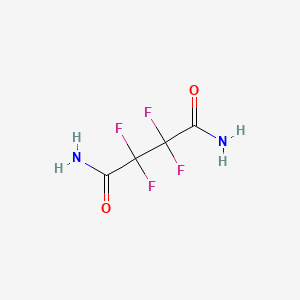
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
